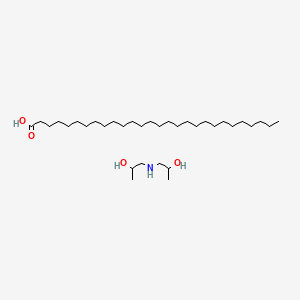
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C22H34N2O2S. It is part of the naphthalene sulfonamide family, known for their fluorescent properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with decylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications:
Fluorescent Probes: Used in biochemistry and molecular biology for labeling and detecting biomolecules.
Chemical Sensors: Utilized in the detection of nitroaromatics and other environmental pollutants.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to and label proteins, nucleic acids, and other biomolecules. This interaction is often mediated by the sulfonamide group, which forms stable adducts with primary and secondary amines .
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride:
5-(Dimethylamino)-1-naphthalenesulfonamide: Another fluorescent compound used in biochemical assays.
Uniqueness
N-Decyl-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its decyl group, which enhances its hydrophobicity and allows it to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in studying membrane proteins and other hydrophobic biomolecules .
Propiedades
Número CAS |
71942-26-2 |
|---|---|
Fórmula molecular |
C22H34N2O2S |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
N-decyl-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H34N2O2S/c1-4-5-6-7-8-9-10-11-18-23-27(25,26)22-17-13-14-19-20(22)15-12-16-21(19)24(2)3/h12-17,23H,4-11,18H2,1-3H3 |
Clave InChI |
FLJDRQOHDLANFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
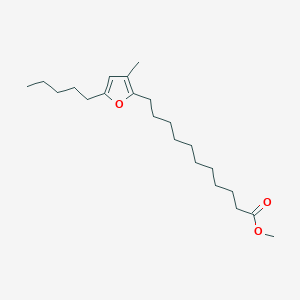

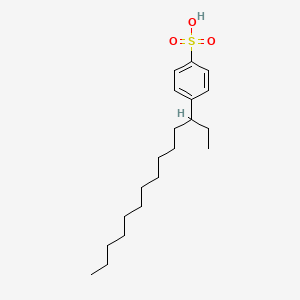
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
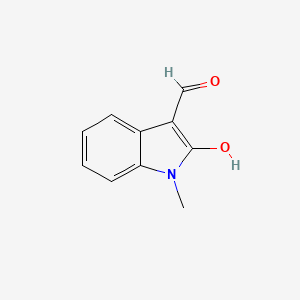
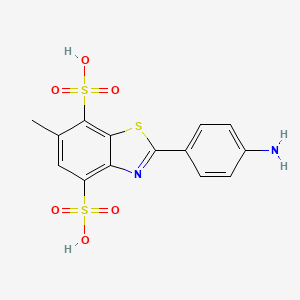
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
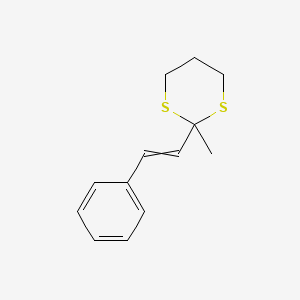
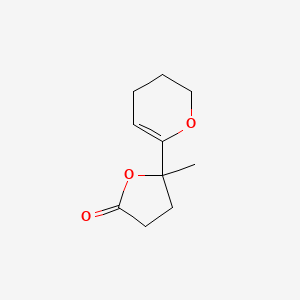

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
